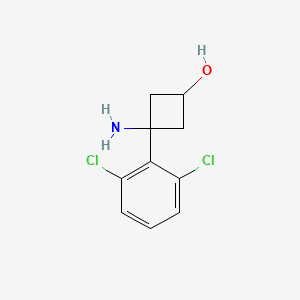
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is a cyclobutane derivative characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: The cyclobutanone is then subjected to amination using reagents such as ammonia or primary amines in the presence of catalysts like palladium or nickel.
Chlorination: The final step involves the introduction of chlorine atoms to the phenyl ring. This can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino and chloro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2,6-dibromophenyl)cyclobutan-1-ol
Uniqueness
Compared to similar compounds, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with molecular targets, potentially leading to distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
3-amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2 |
Clé InChI |
UPVUOGNZUULGEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=C(C=CC=C2Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


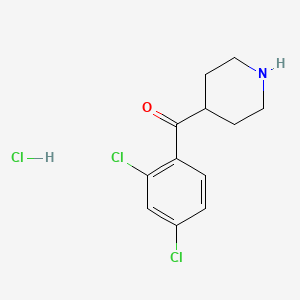
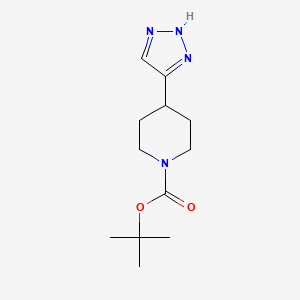
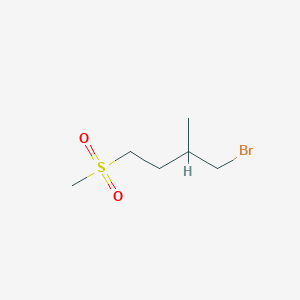

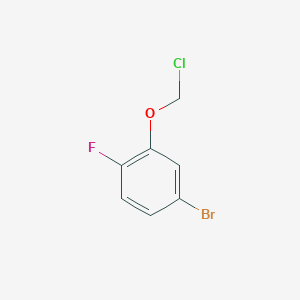
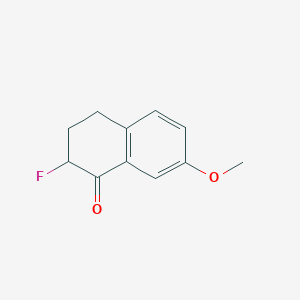
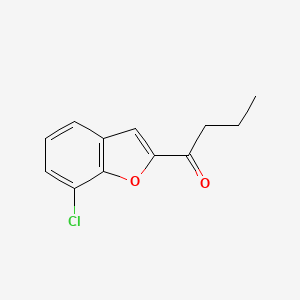
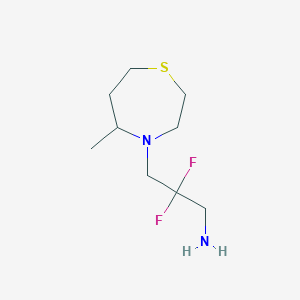
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

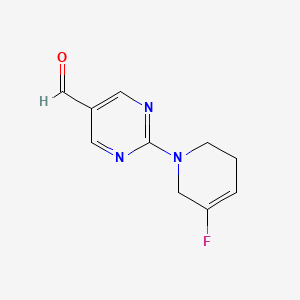
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
